molecular formula C10H20O B1340615 trans-4-Propylcyclohexanemethanol CAS No. 63767-88-4

trans-4-Propylcyclohexanemethanol

Cat. No.: B1340615
CAS No.: 63767-88-4
M. Wt: 156.26 g/mol
InChI Key: AGBINQHSDMZNBI-UHFFFAOYSA-N
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Description

trans-4-Propylcyclohexanemethanol (CAS 71458-06-5) is a high-purity cyclohexane derivative characterized by its trans-configuration, which ensures superior stereochemical consistency for advanced research applications . This compound, with the molecular formula C10H20O, serves as a versatile and rigid building block in organic synthesis, particularly for constructing chiral molecules in pharmaceuticals and as a key intermediate in the production of liquid crystals for display technology . Its unique steric and electronic properties, imparted by the cyclohexane backbone, are also exploited in material science, for instance in the development of specialized polymers and as a polymer additive . Furthermore, its structure contributes valuable organoleptic properties, making it a component of interest in fragrance development for imparting long-lasting woody-amber notes . The mechanism of action for this compound is defined by its role as a synthetic intermediate; its functional groups, the methanol and the propyl-substituted cyclohexane ring, undergo further chemical transformations to create more complex molecular architectures . Supplied as a clear, colorless liquid with a mild odor, each batch undergoes rigorous quality control testing, including GC-MS and NMR analysis, to guarantee a purity of ≥98% . To maintain stability and performance, the product should be stored in a tightly sealed container under inert conditions . This product is sold exclusively for laboratory research and is strictly designated For Research Use Only. It is not approved for human or animal use, diagnostics, or any commercial applications .

Properties

IUPAC Name

(4-propylcyclohexyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-9-4-6-10(8-11)7-5-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBINQHSDMZNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980342
Record name (4-Propylcyclohexyl)methanol
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Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376642-44-3, 63767-88-4
Record name 4-Propylcyclohexanemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Ethyl-alpha-methylcyclohexylmethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Propylcyclohexyl)methanol
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Record name 4-ethyl-α-methylcyclohexylmethanol
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Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Chain Length Variants

trans-4-Ethylcyclohexanemethanol (CAS: 75839-86-0)
  • Molecular formula : C₉H₁₈O
  • Boiling point : ~210°C (estimated lower than propyl analog due to reduced chain length)
  • Density : ~0.86–0.88 g/cm³ (similar hydrophobic character)
  • Applications : Used in liquid crystals but less thermally stable than the propyl variant .
trans-4-Butylcyclohexanemethanol (Hypothetical)
  • Expected properties : Higher boiling point (>230°C) and density (~0.88–0.90 g/cm³) due to increased alkyl chain length. Likely reduced solubility in polar solvents compared to ethyl/propyl analogs.

Key Trend :
Longer alkyl chains enhance hydrophobicity and thermal stability but may reduce compatibility with polar matrices in liquid crystal applications .

Substituent Functional Group Variants

trans-4-(Trifluoromethyl)cyclohexanemethanol (CAS: MFCD29054589)
  • Molecular formula : C₈H₁₃F₃O
  • Unique properties : The trifluoromethyl group introduces strong electronegativity, increasing polarity and resistance to oxidation.
  • Applications : Suitable for high-performance materials requiring chemical inertness, such as fluorinated liquid crystals or pharmaceutical intermediates .
trans-4-tert-Butylcyclohexanemethanol (CAS: 20691-53-6)
  • Molecular formula : C₁₁H₂₂O
  • Boiling point : ~225–230°C (similar to propyl variant but with bulkier substituent)
  • Density : ~0.88 g/cm³
  • Applications : The tert-butyl group improves steric hindrance, making it useful in asymmetric synthesis and chiral resolution processes .

Key Trend :
Electron-withdrawing groups (e.g., -CF₃) enhance polarity and stability, while bulky groups (e.g., tert-butyl) influence stereochemical outcomes in synthesis .

Physicochemical Data Table

Compound CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Key Application
trans-4-Ethylcyclohexanemethanol 75839-86-0 C₉H₁₈O ~210 0.872 Liquid crystals
trans-4-Propylcyclohexanemethanol 71458-06-5 C₁₀H₂₀O 222.5 0.872 LC/pharma intermediates
trans-4-(Trifluoromethyl)cyclohexanemethanol MFCD29054589 C₈H₁₃F₃O ~215–220 (est.) ~1.15 (est.) Fluorinated materials
trans-4-tert-Butylcyclohexanemethanol 20691-53-6 C₁₁H₂₂O ~225–230 0.88 Chiral synthesis

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The propyl variant’s synthesis is optimized for scalability, whereas tert-butyl derivatives require stricter steric control .
  • Thermal Performance : Propyl and ethyl analogs dominate liquid crystal displays (LCDs), while fluorinated variants are niche materials for extreme environments .
  • Regulatory Landscape: The propyl compound’s HS code (2906199090) aligns with its role as a non-hazardous intermediate, contrasting with fluorinated compounds needing specialized handling .

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

One industrially relevant approach to preparing 4-substituted cyclohexylmethanols, including trans-4-Propylcyclohexanemethanol, involves catalytic hydrogenation of aromatic precursors such as para-cymene or related compounds. This method typically proceeds via:

  • Electrochemical methoxylation of para-cymene to form alkoxybenzaldehydes.
  • Hydrolysis of alkyl acetals to yield aldehydes.
  • Catalytic hydrogenation in the presence of noble metal catalysts (Group VIII metals such as palladium or platinum) under high pressure (e.g., 100 atm) and elevated temperature (~130 °C).
  • Fractional distillation to separate cis/trans isomers, with typical product mixtures containing about 70:30 trans to cis isomers.

This process is advantageous for industrial scale due to its simplicity and avoidance of harsh reagents.

Reduction of trans-4-Propylcyclohexanecarboxylic Acid or Derivatives

Another synthetic route involves the reduction of trans-4-propylcyclohexanecarboxylic acid or its esters to the corresponding alcohol. This can be achieved by:

  • Conversion of the acid to an ester or mixed anhydride intermediate.
  • Reduction using hydride reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Purification by recrystallization or distillation.

While specific literature on this compound reduction is limited, analogous procedures for related cyclohexanemethanol derivatives are well documented.

Wittig Reaction and Subsequent Reduction

A synthetic approach reported for related cyclohexane derivatives involves:

  • Formation of a vinyl-substituted cyclohexane intermediate via Wittig reaction using methyltriphenylphosphonium bromide and a ketone precursor.
  • Subsequent hydrogenation or reduction to saturate the double bond and introduce the methanol group.
  • Purification by flash chromatography and recrystallization.

Detailed Research Findings and Data

Reaction Conditions and Yields

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Electrochemical methoxylation + catalytic hydrogenation Para-cymene, noble metal catalyst (Pd, Pt) 100 atm, 130 °C, fractional distillation ~70 (trans isomer) Produces mixture of cis/trans isomers; trans favored
Reduction of acid/ester LiAlH4 or catalytic hydrogenation Standard reduction conditions Variable Requires purification; common in related compounds
Wittig reaction + reduction Methyltriphenylphosphonium bromide, potassium tert-butylate Room temperature, 6 h + hydrogenation 72 (intermediate) Allows stereochemical control; requires chromatography

Purification Techniques

  • Recrystallization from solvents such as cyclohexane, ethyl acetate, methanol, or their mixtures is commonly used to purify the product and separate isomers.
  • Distillation under reduced pressure is employed to isolate the alcohol from reaction mixtures.

Stereochemical Considerations

  • The trans isomer of 4-propylcyclohexanemethanol is generally favored in catalytic hydrogenation due to thermodynamic stability.
  • Fractional distillation and selective crystallization help enrich the trans isomer content.

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Industrial Applicability
Electrochemical methoxylation + catalytic hydrogenation Simple, scalable, good trans selectivity Requires high pressure equipment High, used industrially
Reduction of acid/ester derivatives Straightforward, uses common reagents May require hazardous hydrides Moderate, common in lab synthesis
Wittig reaction + reduction Good stereochemical control Multi-step, requires chromatography Low to moderate, specialized synthesis

Q & A

Basic: What are the established synthesis methods for trans-4-Propylcyclohexanemethanol, and what are their key reaction conditions?

Answer:
The primary synthesis route involves catalytic hydrogenation or stereoselective reduction of substituted cyclohexanone derivatives. A notable method described by Carr, Gray, and McDonnell (1982) employs cyclohexene intermediates with propyl Grignard reagents under controlled anhydrous conditions . Key parameters include:

  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) for hydrogenation.
  • Temperature : 60–80°C for optimal stereochemical control.
  • Solvent : Tetrahydrofuran (THF) or diethyl ether for Grignard reactions.
    Challenges include avoiding over-reduction and ensuring stereochemical purity. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Basic: What are the key physicochemical properties of this compound critical for its application in liquid crystal intermediates?

Answer:
Critical properties include:

PropertyValueSource
Boiling Point222.5°C (760 mmHg)
Density0.872 g/cm³
SolubilityMiscible in methanol
LogP (Partition Coeff.)~5 (predictive)

These properties enable its use as a polar mesogen in liquid crystal displays (LCDs), where thermal stability and compatibility with alkyl chain matrices are essential .

Basic: How can researchers ensure safe handling and storage of this compound in laboratory settings?

Answer:
Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: What are the common challenges in achieving high stereochemical purity during synthesis, and how can they be addressed?

Answer:
Key challenges include:

  • Diastereomer Formation : Competing cis-isomers due to incomplete stereoselectivity.
  • Mitigation : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .
  • Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak® columns) or NMR using shift reagents (e.g., Eu(hfc)₃) .

Advanced: How do researchers resolve discrepancies in reported physicochemical data (e.g., boiling point) across sources?

Answer:
Discrepancies may arise from measurement techniques (e.g., dynamic vs. static boiling point methods). Best practices include:

Cross-Validation : Compare data from peer-reviewed journals and reputable databases (e.g., PubChem, Kanto Reagents) .

Experimental Replication : Use differential scanning calorimetry (DSC) for melting/boiling points and gas chromatography (GC) for purity .

Computational Modeling : Employ tools like COSMO-RS to predict properties when experimental data is scarce .

Advanced: What advanced analytical techniques are recommended for characterizing structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and detect impurities (e.g., cis-isomers) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (156.265 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for definitive stereochemical assignment .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for liquid crystal applications .

Advanced: How does the efficacy of this compound compare to structural analogs (e.g., ethyl/pentyl derivatives) in liquid crystal formulations?

Answer:
Comparative studies show:

  • Alkyl Chain Length : Longer chains (e.g., pentyl) increase mesophase range but reduce polarity .
  • Phase Behavior : The propyl derivative balances melting point (~138°C) and clearing point, optimizing nematic phase stability .
  • Structure-Activity Relationships (SAR) : Substituent position (trans vs. cis) critically impacts dielectric anisotropy .

Advanced: What methodologies are used to assess environmental and toxicological impacts of this compound in research workflows?

Answer:

  • Ecotoxicology : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) .
  • Biodegradation : Use closed-bottle tests (OECD 301D) to evaluate persistence .
  • Waste Management : Partner with certified disposal firms for incineration or solvent recovery .

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